Isobutyl Sildenafil
Overview
Description
Isobutyl Sildenafil is a chemical compound that belongs to the class of phosphodiesterase type 5 inhibitors. It is structurally related to Sildenafil, a well-known medication used for the treatment of erectile dysfunction and pulmonary arterial hypertension. This compound is characterized by the presence of an isobutyl group attached to the Sildenafil molecule, which may influence its pharmacological properties and efficacy.
Scientific Research Applications
Isobutyl Sildenafil has several scientific research applications, including:
Chemistry: Used as a model compound for studying the effects of structural modifications on phosphodiesterase type 5 inhibition.
Biology: Investigated for its potential effects on cellular signaling pathways and its interactions with various biological targets.
Medicine: Explored for its potential therapeutic applications in treating conditions such as erectile dysfunction and pulmonary arterial hypertension.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Target of Action
Isobutyl Sildenafil, like its parent compound Sildenafil, primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme found in high concentrations in the corpus cavernosum, a spongy tissue in the penis, as well as in the smooth muscle cells of vessel walls and lung tissue . This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in the physiological mechanism of penile erection and in the vasodilation of the pulmonary blood vessels .
Mode of Action
This compound enhances the effect of nitric oxide (NO) by inhibiting PDE5 . During sexual stimulation, NO is released in the corpus cavernosum. NO then activates the enzyme guanylate cyclase, which results in increased levels of cGMP. The increase in cGMP levels leads to smooth muscle relaxation and inflow of blood to the corpus cavernosum, facilitating penile erection . By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to prolonged smooth muscle relaxation and sustained erection . In the context of pulmonary arterial hypertension (PAH), the increased cGMP concentration results in relaxation of the pulmonary vasculature, which may cause vasodilation in the pulmonary bed and to a lesser degree in the systemic circulation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NO-cGMP pathway . This pathway is initiated by the release of NO during sexual stimulation. NO activates guanylate cyclase, leading to an increase in cGMP levels. cGMP then causes relaxation of the smooth muscles in the corpus cavernosum, allowing for increased blood flow and penile erection . By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby enhancing and prolonging its effects .
Pharmacokinetics
This compound, like Sildenafil, is expected to be rapidly absorbed, with slower absorption when taken with a high-fat meal . It is distributed widely in the body and is primarily metabolized in the liver by CYP3A4 (major route) and CYP2C9 (minor route). The major metabolite formed is N-desmethylsildenafil, which has approximately 50% of the activity of Sildenafil . The drug and its metabolites are excreted mainly in the feces and to a lesser extent in the urine .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prolongation of the effects of cGMP, leading to sustained smooth muscle relaxation and increased blood flow in the corpus cavernosum . This results in improved erectile function in men with erectile dysfunction . In the context of PAH, the relaxation of the pulmonary vasculature can lead to a reduction in pulmonary blood pressure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of food, particularly high-fat meals, can slow the absorption of the drug, potentially affecting its onset of action . Additionally, the drug’s efficacy can be influenced by the user’s overall health status, with conditions such as liver or kidney disease potentially affecting the drug’s metabolism and clearance . Furthermore, environmental pollutants, such as the metabolites of Sildenafil, can potentially lead to changes in gene expression and cellular behavior .
Biochemical Analysis
Biochemical Properties
Isobutyl Sildenafil, like its parent compound Sildenafil, is believed to act as a potent selective, reversible inhibitor of phosphodiesterase type 5 (PDE5) . This enzyme is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), found in excess in the penis corpus cavernosum, as well as in the smooth muscle cells of vessel walls and the lung tissue . By inhibiting PDE5, this compound could potentially increase cGMP levels, leading to a series of biochemical reactions that result in vasodilation and increased blood flow.
Cellular Effects
The cellular effects of this compound are likely to be similar to those of Sildenafil. For instance, Sildenafil has been shown to induce neurogenesis and promote functional recovery after stroke in rats . It also demonstrated protective effects on the DNA of bone marrow cells, including normal cell cycling, decreased DNA fragmentation, and a diminished frequency of micronucleated cells .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve the inhibition of PDE5, leading to an increase in cGMP levels. This increase in cGMP can lead to a series of downstream effects, including the relaxation of smooth muscle cells and vasodilation .
Dosage Effects in Animal Models
Studies on Sildenafil have shown that it can normalize transit and fecal water content in animal models of constipation .
Metabolic Pathways
The metabolic pathways of this compound are not well-studied. Given its structural similarity to Sildenafil, it is likely that it follows similar metabolic pathways. Sildenafil is known to be involved in the cGMP signaling pathway .
Transport and Distribution
Sildenafil is known to have a complex pharmacokinetic and pharmacodynamic behavior, with its effects being interdependent and of critical importance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl Sildenafil involves several steps, starting from the basic structure of Sildenafil. One common method involves the introduction of the isobutyl group through a substitution reaction. The process typically includes the following steps:
Formation of the Sildenafil Base: The initial step involves the synthesis of the Sildenafil base, which can be achieved through a series of reactions involving piperazine, pyrazolopyrimidinone, and sulfonyl chloride.
Introduction of the Isobutyl Group: The isobutyl group is introduced through a substitution reaction using isobutyl bromide in the presence of a suitable base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification steps are optimized for large-scale production, often involving continuous chromatography or crystallization processes.
Chemical Reactions Analysis
Types of Reactions
Isobutyl Sildenafil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The isobutyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, aryl halides, and suitable bases such as potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
Isobutyl Sildenafil is similar to other phosphodiesterase type 5 inhibitors such as:
Sildenafil: The parent compound, widely used for erectile dysfunction and pulmonary arterial hypertension.
Tadalafil: Another phosphodiesterase type 5 inhibitor with a longer duration of action.
Vardenafil: Known for its high potency and selectivity for phosphodiesterase type 5.
Uniqueness
The uniqueness of this compound lies in the presence of the isobutyl group, which may confer distinct pharmacological properties compared to other phosphodiesterase type 5 inhibitors. This structural modification can influence its efficacy, selectivity, and potential side effects.
Properties
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-(2-methylpropyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4S/c1-6-33-19-8-7-16(34(31,32)29-11-9-27(4)10-12-29)14-17(19)22-24-20-18(13-15(2)3)26-28(5)21(20)23(30)25-22/h7-8,14-15H,6,9-13H2,1-5H3,(H,24,25,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDMCAQUTIFYAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C3=NC4=C(C(=O)N3)N(N=C4CC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347620 | |
Record name | Despropyl isobutyl sildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391053-95-4 | |
Record name | Despropyl isobutyl sildenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Despropyl isobutyl sildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOBUTYL SILDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F7JAM9O4B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of the synthesis method described in the paper for researchers studying Sildenafil and its analogues?
A1: The paper details a "convenient" and scalable synthesis method for 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)benzamido]-3-Isobutyl-1-Methyl-1H-Pyrazole-5-Carboxamide (13), a key precursor to Isobutyl Sildenafil. [] This is significant because it provides researchers with a more accessible way to produce this compound, which is crucial for studying the structure-activity relationship of Sildenafil and developing potential analogues. Easy access to this compound can facilitate investigations into its pharmacological properties and potential therapeutic applications.
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